5-methoxy-2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-3-carboxamide
Description
This compound features a benzofuran core substituted with methoxy groups at positions 5 and 2-(4-methoxyphenyl). The carboxamide moiety is linked to a tetrahydrofuran-2-ylmethyl group, distinguishing it from analogs with simpler alkyl or aromatic substituents.
Properties
IUPAC Name |
5-methoxy-2-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-1-benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-25-15-7-5-14(6-8-15)21-20(22(24)23-13-17-4-3-11-27-17)18-12-16(26-2)9-10-19(18)28-21/h5-10,12,17H,3-4,11,13H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRJCGQHQMMPGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)OC)C(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methoxy-2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-3-carboxamide is a synthetic compound that has attracted attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups, including methoxy and benzofuran moieties. The molecular formula is , with a molecular weight of approximately 357.41 g/mol.
Antioxidant Activity
Several studies have indicated that the compound exhibits significant antioxidant properties. It has been shown to reduce oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases, including neurodegenerative disorders.
Neuroprotective Effects
Research indicates that this compound may offer neuroprotective benefits. For instance, it has been observed to inhibit neuronal apoptosis and reduce inflammation in models of neurodegeneration. Mechanistic studies suggest that it may modulate signaling pathways involved in neuroinflammation, such as the NF-κB pathway, thereby protecting neurons from oxidative damage and excitotoxicity .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in vitro and in vivo. It inhibits the production of pro-inflammatory cytokines and reduces the activation of microglia, which are key players in neuroinflammatory processes. This activity suggests potential therapeutic applications in conditions like Alzheimer's disease and multiple sclerosis .
Enzyme Inhibition
Inhibition studies have shown that this compound acts as a reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The IC50 values for AChE inhibition range around 0.13 µM, indicating high potency compared to standard inhibitors . This suggests potential applications in treating cognitive impairments associated with cholinergic dysfunction.
Case Studies
- Neuroprotective Study : In a model of scopolamine-induced cognitive impairment in mice, administration of the compound resulted in significant improvements in memory and learning tasks. Behavioral assessments showed enhanced performance in maze tests compared to control groups .
- Inflammation Model : In a lipopolysaccharide (LPS)-induced inflammation model, treatment with the compound reduced levels of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent .
Summary of Research Findings
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their substituents are summarized below:
*Estimated values based on structural analogs; exact data for the target compound is unavailable in provided evidence.
Key Differences in Physicochemical Properties
Lipophilicity (LogP):
- The target compound’s LogP (~4.8) is lower than the ethylphenyl analog (LogP 5.6 ), suggesting improved solubility. This is attributed to the tetrahydrofuran group’s oxygen atom, which introduces polarity.
- The acetic acid derivative (LogP ~2.5 ) is significantly less lipophilic due to its carboxylic acid group, limiting membrane permeability.
Topological Polar Surface Area (TPSA):
- The target compound’s TPSA (~65.0 Ų) is comparable to the ethylphenyl analog (60.7 Ų ), indicating moderate polarity.
- Higher TPSA in sulfonylcyclohexane (~110.0 Ų ) and acetic acid (~100.0 Ų ) derivatives reduces blood-brain barrier penetration.
Molecular Weight and Drug-Likeness:
- The target compound (401.4 g/mol) adheres to Lipinski’s rule (<500 g/mol), unlike the sulfonylcyclohexane analog (496.6 g/mol ), which may face bioavailability challenges.
Q & A
Q. What are the key synthetic pathways for synthesizing this compound?
The synthesis typically involves multi-step reactions, starting with the construction of the benzofuran core. Key steps include:
- Benzofuran ring formation : Condensation of substituted phenols with α,β-unsaturated carbonyl intermediates under acidic conditions .
- Methoxy group introduction : Alkylation or aryl etherification using methoxide sources (e.g., NaOMe, K₂CO₃/CH₃I) .
- Carboxamide coupling : Reaction of the benzofuran carboxylic acid derivative with tetrahydrofuran-2-ylmethylamine via amide bond formation (e.g., EDC/HOBt or DCC-mediated coupling) . Solvents like THF or DMF and catalysts such as DMAP are critical for yield optimization .
Q. How is the compound characterized for purity and structural confirmation?
Standard techniques include:
- Chromatography : HPLC or GC-MS to assess purity (>95% threshold).
- Spectroscopy :
- ¹H/¹³C NMR : Confirms methoxy, benzofuran, and tetrahydrofuran substituents (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- FT-IR : Identifies carbonyl (C=O stretch at ~1680 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) groups .
- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 409.16) .
Advanced Research Questions
Q. How can computational modeling predict this compound’s bioactivity and target interactions?
Molecular docking (e.g., AutoDock Vina) and dynamics simulations (e.g., GROMACS) are used to:
- Predict binding affinity : For targets like cytochrome P450 or kinase enzymes, based on 3D conformation and electrostatic complementarity .
- Assess metabolic stability : CYP3A4-mediated oxidation pathways can be modeled using QSAR tools . Example: A 2025 study found that the tetrahydrofuran moiety enhances hydrophobic interactions with protein pockets, increasing predicted inhibitory activity .
Q. What strategies resolve contradictions in solubility data across studies?
Discrepancies may arise from:
- Purity variations : Impurities (e.g., residual solvents) alter solubility. Validate via HPLC .
- Solvent parameters : Use standardized solvents (e.g., DMSO for stock solutions) and report temperature/pH .
- Experimental methods : Compare shake-flask vs. potentiometric titration results. A 2023 study noted solubility of 12.5 mg/mL in DMSO at 25°C, contrasting with 8.7 mg/mL in PBS due to ionization .
Q. How does structural modification of the tetrahydrofuran moiety impact pharmacological properties?
- Case study : Replacing tetrahydrofuran with pyrrolidine (saturated N-heterocycle) increased metabolic stability but reduced blood-brain barrier penetration in rodent models .
- Methodology :
- SAR analysis : Synthesize analogs with varying ring sizes (e.g., oxolane vs. oxane).
- ADME profiling : Use Caco-2 cell assays for permeability and microsomal stability tests .
Methodological Recommendations
- Contradiction resolution : Cross-validate spectral data with computational NMR predictors (e.g., ACD/Labs) .
- Advanced SAR : Use fragment-based drug design (FBDD) to optimize substituent effects on target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
